molecular formula C15H13F3O B14118606 3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol

3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol

Cat. No.: B14118606
M. Wt: 266.26 g/mol
InChI Key: RIRGMMRKSNLASS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with an ethanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 3-(Trifluoromethyl)[1,1-biphenyl]-4-carboxylic acid .

Scientific Research Applications

3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)[1,1-biphenyl]-2-carboxaldehyde
  • 3-(Trifluoromethyl)[1,1-biphenyl]-4-amine
  • 3-(Trifluoromethyl)phenyl-substituted anthracenes

Uniqueness

3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol is unique due to its specific combination of a trifluoromethyl group and an ethanol functional group attached to a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethanol

InChI

InChI=1S/C15H13F3O/c16-15(17,18)14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-19/h1-7,10,19H,8-9H2

InChI Key

RIRGMMRKSNLASS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CCO

Origin of Product

United States

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